molecular formula C15H14N4O3S2 B5556426 N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No.: B5556426
M. Wt: 362.4 g/mol
InChI Key: MCGPTQQZIYXTNO-UHFFFAOYSA-N
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Description

N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H14N4O3S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.05073267 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antimycobacterial Activity

Compounds related to N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various strains of Gram-negative and Gram-positive bacteria, as well as antimycobacterial activity against strains like M. tuberculosis and M. avium. The minimal inhibitory concentration (MIC) of these compounds indicates their potential in combating bacterial infections (Chambhare et al., 2003).

Synthesis and Structural Analysis

The synthesis of compounds with structures similar to this compound has been reported, focusing on their structural confirmation through techniques like IR, 1H-NMR, and elemental analysis. These studies are crucial in understanding the molecular framework and potential reactivity of these compounds (Koparır et al., 2005).

Potential in Cancer Therapy

Research into the potential of compounds structurally related to this compound in cancer therapy has been conducted. These compounds have been evaluated for their efficacy against various cancer cell lines, showing promising results that could lead to new avenues in cancer treatment (Ravinaik et al., 2021).

Vasodilator Effects and Nitric Oxide Generation

Studies have explored the vasodilator action of furoxans, a class of compounds to which this compound is related. Furoxans have been shown to increase coronary flow and stimulate soluble guanylate cyclase activity through nitric oxide generation, highlighting their potential as nitrovasodilators (Feelisch et al., 1992).

Synthesis of Energetic Materials

Research has been done on synthesizing energetic materials using compounds similar to this compound. These materials have shown potential in areas requiring high-energy compounds, such as explosives and propellants (Yu et al., 2017).

Properties

IUPAC Name

N-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c20-13(9-8-24-15(17-9)11-4-2-6-23-11)16-7-12-18-14(22-19-12)10-3-1-5-21-10/h2,4,6,8,10H,1,3,5,7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGPTQQZIYXTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CNC(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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